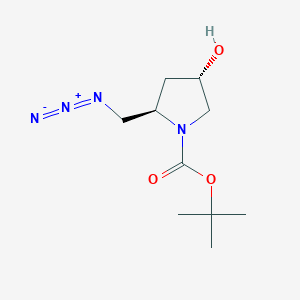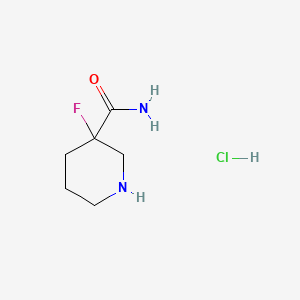![molecular formula C8H17Cl2N3O B13459365 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)
2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides rigidity and stability, making it a valuable scaffold for drug design and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a ketone or aldehyde to form the spirocyclic intermediate. This intermediate is then reacted with N-methylacetamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals with improved stability and efficacy.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.
Material Science: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mecanismo De Acción
The mechanism of action of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine, used in drug design for its unique properties.
Uniqueness
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is unique due to its specific spirocyclic structure and functional groups, which provide distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H17Cl2N3O |
|---|---|
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
2-(1,6-diazaspiro[3.3]heptan-1-yl)-N-methylacetamide;dihydrochloride |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-9-7(12)4-11-3-2-8(11)5-10-6-8;;/h10H,2-6H2,1H3,(H,9,12);2*1H |
Clave InChI |
GRABZERBQKYBLQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CN1CCC12CNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)




![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)



![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)
